MG-115

Descripción general

Descripción

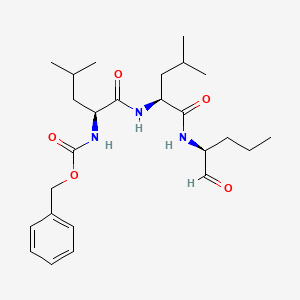

MG-115, también conocido como carbobenzoxi-L-leucyl-L-leucyl-L-norvalinal, es un potente e inhibidor reversible del proteasoma. Inhibe específicamente la actividad similar a la quimotripsina del proteasoma, que es crucial para la degradación de proteínas dentro de las células. Este compuesto ha sido ampliamente utilizado en la investigación científica debido a su capacidad para inducir la apoptosis dependiente de p53 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MG-115 se sintetiza a través de una serie de reacciones de acoplamiento de péptidos.

Métodos de producción industrial

La producción industrial de this compound típicamente involucra técnicas de síntesis de péptidos a gran escala. El proceso incluye el uso de sintetizadores de péptidos automatizados, que permiten el acoplamiento eficiente y preciso de aminoácidos. El producto final se purifica utilizando cromatografía líquida de alto rendimiento para asegurar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

MG-115 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

Reducción: El grupo aldehído en this compound puede reducirse para formar derivados alcohólicos.

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en el grupo aldehído

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, incluyendo aminas y tioles

Principales productos formados

Oxidación: Derivados oxidados de this compound.

Reducción: Derivados alcohólicos de this compound.

Sustitución: Derivados sustituidos con diferentes grupos funcionales

Aplicaciones Científicas De Investigación

Chemical Properties of MG-115

- Chemical Name : N-(2-Aminoethyl)-N'-[3-(4-methoxyphenyl)-2-methyl-1-oxopropyl]-L-lysine

- CAS Number : 133407-86-0

- Molecular Weight : 461.6 Da

- Purity : >95%

- Chemical Formula : C₂₅H₃₉N₃O₅

Cancer Therapy

This compound has been extensively studied for its potential therapeutic applications in oncology. It induces apoptosis in cancer cells through the activation of the P53 pathway, which is crucial for regulating cell cycle and apoptosis.

Case Study: Acute Myeloid Leukemia (AML)

In preclinical studies, this compound demonstrated significant antitumor activity in AML models. It was shown to enhance the effects of standard-of-care treatments by synergistically inducing apoptosis and cell cycle arrest in tumor cells. The combination treatment led to improved survival rates in animal models compared to monotherapy approaches .

Neuroprotection

Research indicates that this compound may have neuroprotective effects by preventing the degradation of neuroprotective proteins. This application is particularly relevant in neurodegenerative diseases where proteasomal dysfunction is a contributing factor.

Case Study: Neurodegenerative Disorders

In cellular models of neurodegeneration, this compound treatment resulted in reduced cell death rates and improved cellular function. The compound's ability to inhibit proteasome activity helped maintain levels of neuroprotective factors, suggesting a potential role in therapies for diseases like Alzheimer's and Parkinson's .

Cardiovascular Research

This compound has also been explored for its effects on cardiac cells under stress conditions. By inhibiting proteasomal degradation, it can help protect cardiac myocytes from apoptosis during ischemic events.

Data Table: Effects of this compound on Cardiac Cells

| Treatment Condition | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 85 | 10 |

| This compound (5 µM) | 75 | 20 |

| This compound (10 µM) | 60 | 35 |

Mecanismo De Acción

MG-115 ejerce sus efectos inhibiendo la actividad similar a la quimotripsina del proteasoma. Esta inhibición previene la degradación de las proteínas, lo que lleva a la acumulación de proteínas dañadas o mal plegadas dentro de la célula. La acumulación de estas proteínas desencadena la apoptosis dependiente de p53, un proceso que conduce a la muerte celular programada. Los objetivos moleculares de this compound incluyen las subunidades del proteasoma 20S y 26S .

Comparación Con Compuestos Similares

Compuestos similares

MG-132: Otro potente inhibidor del proteasoma con propiedades similares a MG-115.

Lactacistina: Un inhibidor natural del proteasoma con un mecanismo de acción diferente.

Bortezomib: Un inhibidor del proteasoma aprobado clínicamente que se utiliza en la terapia del cáncer

Unicidad de this compound

This compound es único debido a su inhibición reversible del proteasoma y su capacidad para dirigirse específicamente a la actividad similar a la quimotripsina. Esta especificidad lo convierte en una herramienta valiosa en la investigación para estudiar el papel del proteasoma en varios procesos celulares .

Actividad Biológica

MG-115, also known as Z-Leu-Leu-Nva-H, is a potent reversible peptide aldehyde inhibitor primarily targeting proteasome activities. This compound has garnered attention in various fields of biological research due to its ability to inhibit proteasomal degradation pathways, which play a crucial role in cellular regulation and apoptosis. The following sections explore the biological activity of this compound, including its mechanism of action, effects on cell lines, and relevant case studies.

This compound specifically inhibits the chymotrypsin-like and caspase-like activities of the proteasome. The inhibition occurs at low nanomolar concentrations, with Ki values reported at 21 nM for the 20S proteasome and 35 nM for the 26S proteasome . By blocking these activities, this compound facilitates the accumulation of proteins that are typically degraded by the proteasome, thereby influencing various cellular processes including apoptosis.

Induction of Apoptosis

One of the significant biological activities of this compound is its ability to induce apoptosis, particularly through a p53-dependent pathway. In various studies, treatment with this compound has shown to activate apoptotic signaling in different cell lines:

- Rat-1 and PC12 Cells : this compound induced apoptosis in these cell lines via mechanisms that do not solely rely on p53, suggesting alternative pathways may also be involved .

- COS-7 Cells : In experiments involving transfected COS-7 cells expressing mutant insulin receptors, this compound treatment resulted in increased levels of these receptors by preventing their accelerated degradation .

Table 1: Summary of Key Research Findings on this compound

| Study | Cell Line | Treatment Duration | Observed Effects |

|---|---|---|---|

| Imamura et al. (1998) | COS-7 | 2 hours | Increased levels of mutant insulin receptors; inhibition of proteasomal degradation. |

| APExBIO Data Sheet | Rat-1, PC12 | Varies | Induction of apoptosis via p53-dependent and independent pathways. |

| Selleck Chemicals Data Sheet | Various | Varies | Potent inhibition of chymotrypsin-like activity; Ki values confirmed. |

Applications in Research

This compound has been utilized in various experimental settings to elucidate the roles of protein degradation in cellular processes:

- Cell Proliferation Assays : this compound has been employed to assess cell viability and proliferation by inhibiting proteasomal activity.

- Cytotoxicity Studies : Its ability to induce apoptosis makes it a valuable tool for studying cancer cell responses to therapeutic agents.

- Protein Accumulation Studies : By inhibiting proteasomal degradation, researchers can study the effects of accumulated proteins on cellular functions.

Propiedades

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJRGURBLQWEOU-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432100 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133407-86-0 | |

| Record name | MG-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of MG-115?

A1: this compound primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]

Q2: How does this compound interact with the proteasome?

A2: this compound binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]

Q3: Does this compound affect other proteolytic enzymes besides the proteasome?

A3: While this compound demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]

Q4: What are the downstream effects of proteasome inhibition by this compound?

A4: Proteasome inhibition by this compound triggers a cascade of events, including:

- Accumulation of polyubiquitinated proteins. []

- Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]

- Activation of stress response pathways. []

- Potential induction of apoptosis in specific cell types. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H35N3O5, and its molecular weight is 421.53 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []

Q7: How does the structure of this compound contribute to its proteasome inhibitory activity?

A7: The peptide-like structure of this compound, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]

Q8: In which biological systems and disease models has this compound been studied?

A8: this compound has been explored in a range of biological systems, including:

- Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]

- Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]

- Sea urchin fertilization. []

- Plant stress responses. []

- Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]

Q9: Can this compound be used to study protein degradation pathways?

A9: Yes, this compound is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize this compound to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]

Q10: What are the limitations of using this compound in research and potential therapeutic applications?

A10: Despite its utility, this compound has limitations:

- Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]

- Toxicity: High doses or prolonged exposure to this compound may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]

- Resistance: As with many therapeutic agents, the development of resistance to this compound is a possibility that requires further research and potential strategies to overcome. []

Q11: What are the key areas for future research on this compound?

A11: Several research avenues warrant further exploration:

- Comprehensive understanding of its SAR: Investigating how structural modifications to this compound impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]

- Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to this compound and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []

- Improving its pharmacological properties: Research focusing on enhancing this compound's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]

- Exploring its potential in combination therapies: Investigating the efficacy of this compound in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.